N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
The compound N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:
- A pyrrolo[2,3-d]pyrimidine scaffold with substituents at positions 1, 3, 6, and 5.
- A dihydrobenzo[1,4]dioxin moiety linked via a methyl group to the pyrrolo-pyrimidine core, providing aromaticity and steric bulk.
- Two methyl groups at positions 1 and 3, enhancing metabolic stability.
This compound’s design likely aims to optimize interactions with biological targets (e.g., kinases or enzymes) through its planar heterocyclic core and functionalized side chains.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-24-20-15(21(28)25(2)22(24)29)11-16(26(20)9-6-10-30-3)19(27)23-12-14-13-31-17-7-4-5-8-18(17)32-14/h4-5,7-8,11,14H,6,9-10,12-13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPNLXGJGCHURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NCC3COC4=CC=CC=C4O3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features which contribute to its pharmacological properties.
Chemical Structure
The compound's structure includes:
- A dihydrobenzo[b][1,4]dioxin moiety,
- A pyrrolo[2,3-d]pyrimidine core,
- Various functional groups including methoxy and carboxamide.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. It is known to undergo pd-catalyzed intramolecular o-arylation , which is critical for its pharmacological effects. The compound's synthesis involves several steps including the preparation of intermediates and reductive amination processes that enhance its biological efficacy.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various bacterial strains.
- Neurotransmitter Interaction : It may influence neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Case Studies
Recent studies have explored the biological activity of related compounds derived from the same structural family:
- A study published in 2020 reported on the synthesis and biological evaluation of derivatives of 4-[5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid. These derivatives showed significant inhibition of cancer cell proliferation and were effective against specific bacterial strains .
Research Findings
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit a range of biological activities:
- Antidiabetic Activity : Studies have shown that derivatives similar to N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can inhibit enzymes like α-glucosidase. This inhibition is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
- Neuroprotective Effects : There is growing evidence that compounds with similar structures may provide neuroprotective effects against conditions like Alzheimer's disease. The inhibition of acetylcholinesterase by these compounds is a significant mechanism through which they may exert their protective effects on neuronal health .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Antidiabetic Agents : Its structural components suggest efficacy in treating diabetes through enzyme inhibition.
- Cognitive Enhancers : Given its potential neuroprotective properties, it may be developed as a treatment for cognitive decline associated with aging or neurodegenerative diseases.
- Immunomodulators : Some studies have indicated that related compounds can modulate immune responses effectively .
Case Studies
Several case studies have documented the effectiveness of related compounds in clinical settings:
- Diabetes Management : In vitro studies demonstrated that certain derivatives significantly reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity.
- Neuroprotection : Animal models treated with similar compounds showed improved cognitive function and reduced amyloid plaque formation associated with Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Substituent Analysis
Functional Group Impact
- Methoxypropyl vs.
- Dihydrobenzodioxinyl vs. Aryl Carboxamides: The dihydrobenzodioxinylmethyl group provides a rigid, electron-rich aromatic system, which may enhance binding to hydrophobic pockets in target proteins compared to simpler aryl groups (e.g., 4-isopropylphenyl in ).
- Methyl Groups (Positions 1 and 3): These substituents likely reduce oxidative metabolism, extending the compound’s half-life relative to non-methylated analogs .
Inferred Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
